
5,6,7,8-Tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid is a complex organic compound that belongs to the class of quinoxalines This compound is characterized by its unique structure, which includes a tetrahydroquinoxaline ring fused with a methano bridge and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid typically involves the condensation of an alicyclic α, β-diketone with an α, β-diamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Another method involves the condensation of an acyclic α, β-diamine with an α, β-dicarbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Esters and amides of this compound.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,6,7,8-tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydroquinoxaline: Similar structure but lacks the methano bridge and carboxylic acid group.
Quinoxaline: The parent compound without the tetrahydro and methano modifications.
5,8-Dibromoquinoxaline: A halogenated derivative with different chemical properties.
Uniqueness
5,6,7,8-Tetrahydro-5,8-methanoquinoxaline-2-carboxylic acid is unique due to its specific structural features, including the methano bridge and carboxylic acid group. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
3,6-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)7-4-11-8-5-1-2-6(3-5)9(8)12-7/h4-6H,1-3H2,(H,13,14) |
InChI-Schlüssel |
HTOQKXDKXOHSDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C3=NC=C(N=C23)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


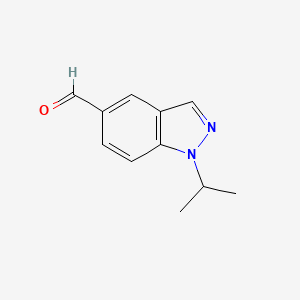
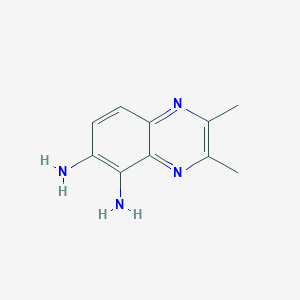

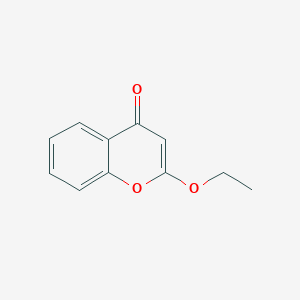
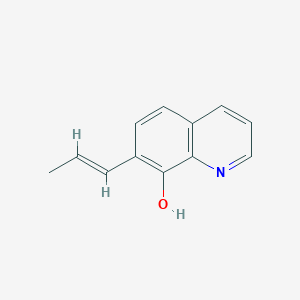

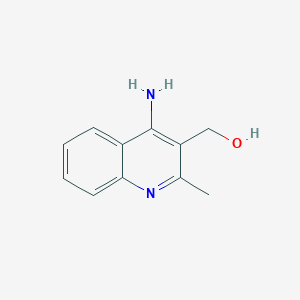
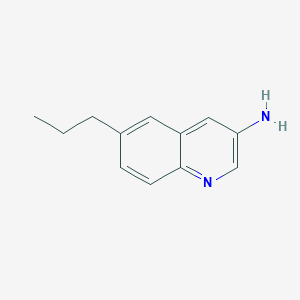
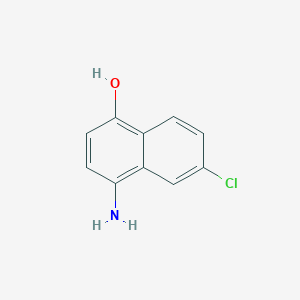
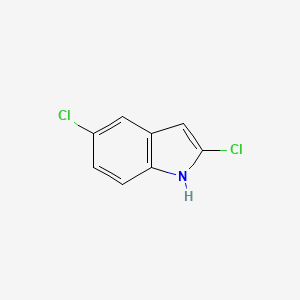

![(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11905686.png)
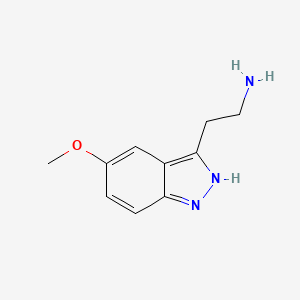
![4-Ethoxy-2-ethylbenzo[d]oxazole](/img/structure/B11905700.png)
